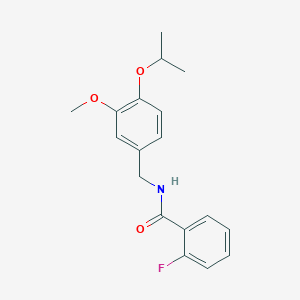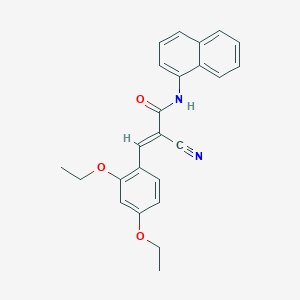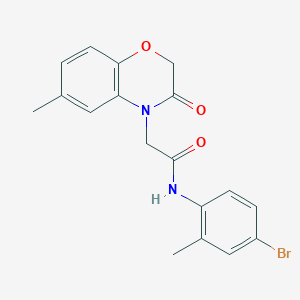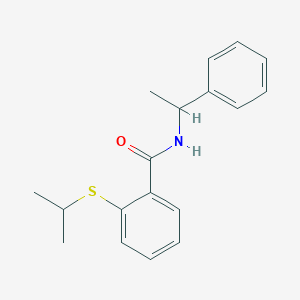![molecular formula C20H21N3O2 B4712418 ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B4712418.png)
ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate
描述
Ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate, also known as EMDQ, is a synthetic compound that belongs to the class of quinolinecarboxylates. It has been extensively studied for its potential application in scientific research due to its unique properties and mechanism of action.
作用机制
The mechanism of action of ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is complex and involves multiple targets. One of the primary targets of this compound is the voltage-gated potassium channel, which is responsible for regulating the excitability of neurons. This compound binds to the channel and inhibits its activity, leading to an increase in neuronal firing and neurotransmitter release. Additionally, this compound has been shown to inhibit the mitochondrial respiratory chain, which leads to the generation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the concentration and duration of exposure. At low concentrations, this compound has been shown to enhance neuronal firing and neurotransmitter release, while at higher concentrations, it can induce cell death. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, although the exact mechanism of these effects is not fully understood.
实验室实验的优点和局限性
One of the main advantages of ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate for lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to study the effects of channel inhibition on neuronal excitability and neurotransmitter release without affecting other ion channels. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a useful tool for in vitro and in vivo experiments.
One of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. Additionally, this compound has been shown to have off-target effects on other ion channels at higher concentrations, which can complicate data interpretation.
未来方向
There are several future directions for research on ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate. One area of interest is the development of this compound analogs with improved solubility and specificity for voltage-gated potassium channels. Another area of interest is the investigation of the anxiolytic and antidepressant effects of this compound and its potential use as a therapeutic agent for mood disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer biology and drug discovery.
科学研究应用
Ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has been studied for its potential application in various scientific research fields, including neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of voltage-gated potassium channels, which are important regulators of neuronal excitability. This inhibition leads to an increase in neuronal firing and neurotransmitter release, which can have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In cancer biology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be mediated by the inhibition of the mitochondrial respiratory chain, which leads to the generation of reactive oxygen species and subsequent cell death. This compound has also been studied for its potential use as a chemotherapeutic agent, either alone or in combination with other drugs.
属性
IUPAC Name |
ethyl 7,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-25-20(24)17-12-23-18-14(3)13(2)7-8-16(18)19(17)22-11-15-6-5-9-21-10-15/h5-10,12H,4,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZOCUUSPCYKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCC3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4712339.png)
![4-methoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}benzamide](/img/structure/B4712350.png)
![N-(2-ethyl-6-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4712358.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4712362.png)



![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)morpholine](/img/structure/B4712391.png)
![butyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B4712393.png)
![1,8,8-trimethyl-3-(5-methyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4712411.png)
![3-(4-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4712416.png)


![3-ethyl-6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4712436.png)